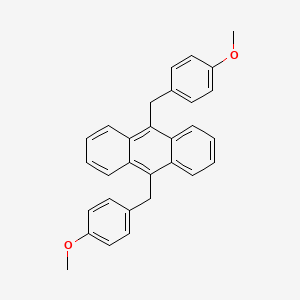
9,10-Bis(4-methoxybenzyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(4-methoxybenzyl)anthracene is an organic compound with the molecular formula C28H22O2. It is a derivative of anthracene, substituted with two 4-methoxybenzyl groups at the 9 and 10 positions. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methoxybenzyl)anthracene typically involves the reaction of anthracene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives
Substitution: The methoxy groups in this compound can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Boron tribromide, aluminum chloride, anhydrous conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
9,10-Bis(4-methoxybenzyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials
Biology: Investigated for its potential interactions with biological macromolecules, though specific biological applications are less documented
Medicine: Potential use in photodynamic therapy due to its light-absorbing properties
Industry: Primarily used in the development of organic electronic devices such as OLEDs, organic photovoltaics, and other optoelectronic applications
Mecanismo De Acción
The mechanism of action of 9,10-Bis(4-methoxybenzyl)anthracene in its applications, particularly in optoelectronics, involves its ability to absorb and emit light. The compound’s conjugated structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction of the compound with electron and hole transport layers in electronic devices .
Comparación Con Compuestos Similares
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Anthracenediboronic acid bis(pinacol) ester
Comparison:
- 9,10-Bis(4-methoxybenzyl)anthracene vs9,10-Bis(4-methoxyphenyl)anthracene : Both compounds have methoxy groups, but the former has benzyl groups, which may affect its electronic properties and solubility .
- This compound vs9,10-Bis(phenylethynyl)anthracene : The phenylethynyl groups in the latter compound provide different electronic properties, potentially making it more suitable for certain optoelectronic applications .
- This compound vs9,10-Anthracenediboronic acid bis(pinacol) ester : The boronic acid ester groups in the latter compound make it useful for cross-coupling reactions in organic synthesis .
Propiedades
Número CAS |
10273-78-6 |
|---|---|
Fórmula molecular |
C30H26O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
9,10-bis[(4-methoxyphenyl)methyl]anthracene |
InChI |
InChI=1S/C30H26O2/c1-31-23-15-11-21(12-16-23)19-29-25-7-3-5-9-27(25)30(28-10-6-4-8-26(28)29)20-22-13-17-24(32-2)18-14-22/h3-18H,19-20H2,1-2H3 |
Clave InChI |
XLYGJGVQIODXDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


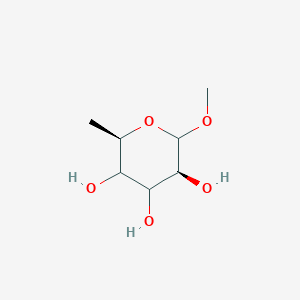
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
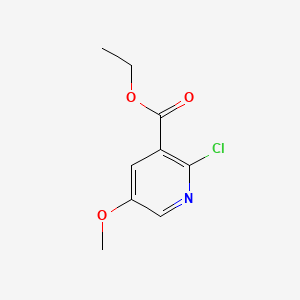
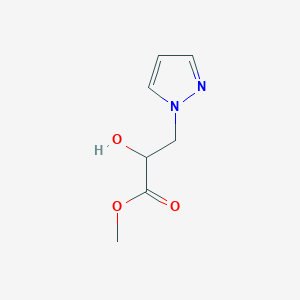
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
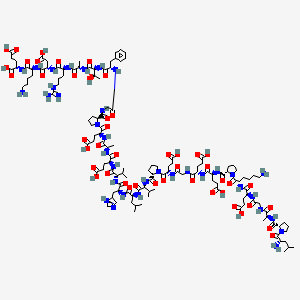
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
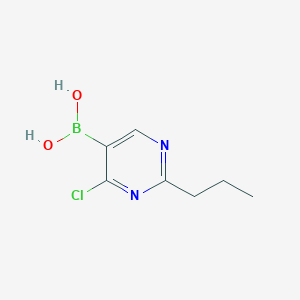
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
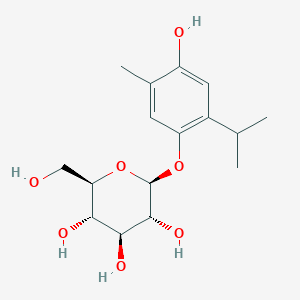
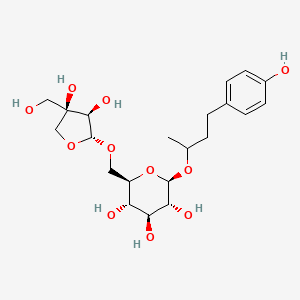
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
